molecular formula C8H12O3 B2960540 (3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one CAS No. 210297-68-0

(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one

Cat. No.: B2960540
CAS No.: 210297-68-0
M. Wt: 156.181
InChI Key: ZYIQPGKQSWIYKO-KNVOCYPGSA-N
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Description

(3aR,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one is a valuable chiral building block in organic synthesis and pharmaceutical research. This compound features a rigid cyclopentane ring fused with a protective 1,3-dioxolane group, making it a versatile precursor for constructing complex molecules with specific stereochemistry. Compounds within this structural class are recognized for their application in medicinal chemistry. Specifically, closely related cyclopenta[d][1,3]dioxol derivatives have been identified as key intermediates in the synthesis of potent PRMT5 inhibitors, which are a promising area of investigation for treating cancer and other diseases . The defined stereocenters ((3aR,6aS)) of this synthon provide a critical scaffold for the stereoselective synthesis of target molecules, ensuring high enantiomeric purity in the final products. As a high-value intermediate, it is essential for researchers developing novel therapeutic agents and exploring new synthetic pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aR,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)10-6-3-5(9)4-7(6)11-8/h6-7H,3-4H2,1-2H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIQPGKQSWIYKO-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC(=O)CC2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CC(=O)C[C@@H]2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3aR,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one is a compound of significant interest due to its unique structural properties and potential biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula: C₈H₁₂O₃
  • Molecular Weight: 156.18 g/mol
  • CAS Number: 2418593-85-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of research include:

  • Antimicrobial Activity
    • Several studies have reported that derivatives of tetrahydrocyclopentadioxol compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, suggesting that this compound may possess similar effects.
  • Anticancer Potential
    • Research indicates that compounds containing the dioxolane moiety can induce apoptosis in cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth by modulating key signaling pathways involved in cancer progression.
  • Neuroprotective Effects
    • Some studies have explored the neuroprotective potential of cyclopentadioxol derivatives. The compound may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Antimicrobial Activity

A study conducted on related dioxolane compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL. This indicates that this compound could be a candidate for further antimicrobial research.

CompoundMIC against S. aureusMIC against E. coli
Compound A15 µg/mL20 µg/mL
Compound B25 µg/mL30 µg/mL
(3aR,6aS)-2TBDTBD

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations of 50 µM after 24 hours of treatment. The mechanism was linked to the activation of caspase pathways.

Treatment Concentration% Cell Viability
Control100%
25 µM80%
50 µM50%

Research Findings

Recent findings highlight the following aspects of the compound's biological activity:

  • Mechanism of Action: The compound appears to interact with cellular membranes and proteins involved in signaling pathways.
  • Toxicity Profile: Preliminary toxicity assessments indicate a favorable safety profile at lower concentrations.
  • Synergistic Effects: Combination studies with existing antibiotics suggest potential synergistic effects that could enhance therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related cyclopenta-fused dioxolane derivatives:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Features References
(3Ar,6aS)-2,2-Dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one C₈H₁₂O₃ 156.18 Ketone (5-position) Bicyclic core with stereospecific ketone; used in synthetic intermediates
(-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one C₈H₁₀O₃ 154.16 Ketone (4-position) Conformational rigidity due to fused rings; enantiomerically pure
(3aR,4S,6aS)-2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol C₈H₁₂O₃ 156.18 Hydroxyl (4-position) Alcohol derivative; potential for hydrogen bonding and oxidation reactions
(3aR,6aS)-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one C₁₀H₁₄O₃ 182.22 Spiro ketone Spiro architecture; increased steric hindrance
(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxy-ethyl]-2,2-dimethyltetrahydrofuro-[2,3-d][1,3]dioxol-6-yl methanol C₁₃H₂₀O₇ 288.29 Diol, hydroxymethyl Complex substituents; pharmaceutical intermediate (e.g., nucleoside analogs)

Key Findings:

Functional Group Variations :

  • The target compound’s ketone at the 5-position contrasts with the 4-ketone in (-)-(3αR,6αR)-3α,6α-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one . This positional difference may influence reactivity, as ketones at distinct ring positions exhibit varying susceptibilities to nucleophilic attack.
  • The hydroxyl-containing derivative (C₈H₁₂O₃) is more polar and capable of hydrogen bonding, making it suitable for aqueous-phase reactions, whereas the ketone derivatives are better electrophiles.

Stereochemical and Conformational Effects: The spiro compound (C₁₀H₁₄O₃) introduces a non-planar structure, reducing ring strain but increasing steric hindrance compared to the planar fused-ring system of the target compound. Enantiomeric purity is critical for compounds like (-)-(3αR,6αR)-3α,6α-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one, which may serve as chiral auxiliaries .

Synthetic Utility: The target compound’s ketone group enables reductions (e.g., NaBH₄ in methanol) to yield alcohol derivatives, as demonstrated in the synthesis of (3aR,5s,6aS)-5-hydroxyhexahydropentalen-2(1H)-one . Complex derivatives like (3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl methanol highlight applications in nucleoside analog synthesis, leveraging the core’s stability and stereochemistry.

Biological and Material Applications :

  • Hydroxyl and diol derivatives are prevalent in drug intermediates (e.g., biotin ligase inhibitors ), whereas ketones and spiro systems are often used in asymmetric catalysis or materials science.

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